N-(3-amino-2-methylphenyl)oxolane-2-carboxamide
Description
N-(3-Amino-2-methylphenyl)oxolane-2-carboxamide is a synthetic organic compound characterized by an oxolane (tetrahydrofuran) ring linked to a carboxamide group. The carboxamide nitrogen is substituted with a 3-amino-2-methylphenyl moiety, which distinguishes it from other oxolane-2-carboxamide derivatives.
Properties
IUPAC Name |
N-(3-amino-2-methylphenyl)oxolane-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-8-9(13)4-2-5-10(8)14-12(15)11-6-3-7-16-11/h2,4-5,11H,3,6-7,13H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIEKTYBASQSBFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2CCCO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-amino-2-methylphenyl)oxolane-2-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-2-methylbenzoic acid with oxolane-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Another method involves the use of 3-amino-2-methylbenzoyl chloride, which reacts with oxolane-2-carboxamide in the presence of a base. This reaction can be performed under mild conditions, often at room temperature, and yields the desired product with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The choice of solvents, reagents, and catalysts is crucial to ensure the process is environmentally friendly and economically viable.
Chemical Reactions Analysis
Types of Reactions
N-(3-amino-2-methylphenyl)oxolane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products Formed
Oxidation: Nitro or nitroso derivatives of the phenyl ring.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
Pharmaceutical Applications
1.1 Antithrombotic Activity
One of the primary applications of N-(3-amino-2-methylphenyl)oxolane-2-carboxamide is its use as an antithrombotic agent. The compound has been identified as a potential inhibitor of Factor Xa, a key enzyme in the coagulation cascade. Inhibiting Factor Xa can help prevent thrombus formation, which is crucial in managing conditions such as deep vein thrombosis and pulmonary embolism .
1.2 Cancer Treatment
Recent studies have indicated that derivatives of this compound may exhibit anticancer properties. For instance, compounds with similar structural features have been developed as inhibitors targeting the HSF1 pathway, which is implicated in ovarian cancer and other malignancies. These inhibitors are designed to interfere with tumor growth by modulating key signaling pathways associated with cancer cell survival .
Mechanistic Insights
2.1 Target Engagement Studies
Investigations into the mechanistic action of this compound have focused on its ability to engage specific protein targets within cells. For example, studies have demonstrated that compounds targeting pirin protein can lead to significant depletion of this protein in cancer cells, suggesting a pathway through which this compound could exert its effects .
2.2 Synthesis and Derivatives
The synthesis of high-purity derivatives of this compound has been reported, with methods ensuring high optical purity necessary for pharmacological efficacy. The focus on enantiomerically pure compounds allows for the exploration of their distinct biological activities, which could lead to more effective therapeutic agents .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(3-amino-2-methylphenyl)oxolane-2-carboxamide depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes, receptors, or ion channels. The carboxamide group can form hydrogen bonds with active site residues, while the phenyl and oxolane rings can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to therapeutic effects.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The following table summarizes key structural analogs of N-(3-amino-2-methylphenyl)oxolane-2-carboxamide, focusing on substituent variations and their implications:
Key Observations:
- Bioactivity: Tetrahydrofuranylfentanyl’s high µ-opioid receptor affinity (Ki = 0.95 nM) underscores the importance of the piperidine-phenethyl motif in opioid activity . In contrast, the 3-amino-2-methylphenyl group in the target compound may shift receptor selectivity or reduce potency due to altered steric and electronic profiles.
- Synthetic Routes: Tetrahydrofuranylfentanyl is synthesized via N-acylation of 4-ANPP with tetrahydro-2-furancarbonyl chloride . For the target compound, coupling reactions involving diazonium salts (similar to ’s methodology) could be plausible for introducing the 3-amino-2-methylphenyl group .
- The target compound’s structural similarity may subject it to analogous regulatory scrutiny.
Physicochemical and Pharmacokinetic Properties
| Property | This compound | Tetrahydrofuranylfentanyl | N-(5-Propyl-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide |
|---|---|---|---|
| Molecular Weight | ~263.3 g/mol (calculated) | 378.5 g/mol | 241.31 g/mol |
| logP | ~1.5–2.0 (estimated) | 3.8 (highly lipophilic) | 1.82 |
| Hydrogen Bonding | 1 donor, 3 acceptors (amine, carbonyl, oxolane) | 2 acceptors (carbonyl, oxolane) | 1 donor, 5 acceptors (thiadiazole, carbonyl) |
| Metabolic Stability | Methyl group may reduce CYP-mediated oxidation | Rapid metabolism due to piperidine ring | Propyl group may undergo ω-oxidation |
Key Observations:
- Lipophilicity : The target compound’s logP is lower than tetrahydrofuranylfentanyl’s, suggesting better aqueous solubility, which could improve bioavailability .
- Metabolism: The 3-amino group may undergo acetylation or oxidation, while the methyl group could slow hepatic clearance compared to unsubstituted analogs .
Biological Activity
N-(3-amino-2-methylphenyl)oxolane-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and comparative analysis with related compounds.
Chemical Structure and Properties
This compound features an oxolane ring, which contributes to its unique chemical properties. The presence of the amino group and aromatic structure enhances its interaction with biological targets, making it a candidate for various therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to bind to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, including anti-inflammatory and neuroprotective actions. The exact molecular targets and pathways involved are still under investigation but may include:
- Receptor Modulation : Binding to neurotransmitter receptors may influence cognitive functions.
- Enzyme Inhibition : Potential inhibition of enzymes related to neurodegenerative diseases.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine | Amino group, pyrimidine ring | Anticancer properties |
| N-(5-amino-2-methylphenyl)-2-methylpropanamide | Similar amino structure | Anti-inflammatory effects |
The oxolane ring in this compound provides distinct chemical characteristics that may enhance its biological activity compared to these similar compounds .
Neuroprotective Effects
Recent studies have indicated that compounds similar to this compound exhibit neuroprotective effects. For instance, derivatives have shown the ability to cross the blood-brain barrier (BBB) and reduce oxidative stress in neuronal cells. A study highlighted that certain derivatives demonstrated significant inhibition of neuroinflammation markers, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
Antimicrobial Activity
In vitro studies have reported that derivatives of this compound class exhibit antimicrobial properties against various pathogens. For example, compounds with similar structures have shown effectiveness against Mycobacterium tuberculosis (M. tb), indicating that structural modifications could enhance their efficacy against resistant strains .
Case Studies
- Neurodegenerative Disease Model : In a model of scopolamine-induced cognitive impairment, administration of related compounds led to significant improvements in memory and learning capabilities. This suggests that this compound may have similar beneficial effects .
- Antimicrobial Screening : A series of derivatives were tested against M. tb, revealing promising results with minimum inhibitory concentrations (MICs) significantly lower than those of existing treatments. This highlights the potential for developing new therapeutic agents from this compound class .
Q & A
Q. What are the optimal synthetic routes for N-(3-amino-2-methylphenyl)oxolane-2-carboxamide, and how are intermediates purified?
- Methodological Answer : The synthesis of oxolane-carboxamide derivatives typically involves coupling reactions between an amine-containing aromatic precursor and an activated oxolane-carboxylic acid. For example, analogous compounds (e.g., 8-allyl-N,N-diethyl-2-oxo-2H-chromene-3-carboxamide) are synthesized using a base (e.g., K₂CO₃) in anhydrous DMF to facilitate deprotonation and nucleophilic substitution . Purification often employs flash column chromatography on silica gel, followed by recrystallization from acetone or ethanol to obtain high-purity crystals for structural validation .
Q. How is This compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy : Use ¹H/¹³C NMR to confirm proton environments and carbon frameworks. For example, aromatic protons in the 3-amino-2-methylphenyl group appear as distinct multiplets in δ 6.5–7.5 ppm, while oxolane protons resonate as multiplet clusters in δ 1.5–4.0 ppm .
- X-ray Crystallography : Single-crystal diffraction (e.g., using SHELXL or ORTEP-3 ) resolves bond lengths, angles, and stereochemistry. For structurally related compounds, hydrogen bonding between the carboxamide group and adjacent aromatic amines is critical for lattice stability .
Q. What preliminary assays are recommended to assess the compound's cytotoxicity?
- Methodological Answer : Conduct in vitro cytotoxicity screening using MTT or resazurin assays on human cell lines (e.g., HepG2 or SH-SY5Y). Dose-response curves (0.1–100 µM) over 24–72 hours can identify IC₅₀ values. Include positive controls (e.g., cisplatin) and validate results with lactate dehydrogenase (LDH) release assays to distinguish necrotic vs. apoptotic effects .
Advanced Research Questions
Q. How can discrepancies in crystallographic data (e.g., thermal parameters or occupancy) be resolved during structure refinement?
- Methodological Answer : Use iterative refinement in SHELXL to adjust anisotropic displacement parameters (ADPs) and occupancy factors. For disordered solvent molecules, apply PART/SADI commands to constrain geometry. Validate with R-factor convergence (<5% discrepancy) and check for twinning using PLATON’s TWINABS . Cross-validate with Hirshfeld surface analysis to confirm intermolecular interactions .
Q. What experimental design principles apply to toxicokinetic studies of This compound?
- Methodological Answer :
- In Vivo Models : Administer the compound intravenously/orally to rodents (3–30 mg/kg) and collect plasma at timed intervals. Use LC-MS/MS to quantify parent drug and metabolites (e.g., hydroxylated or glucuronidated derivatives) .
- Data Analysis : Calculate AUC, Cₘₐₓ, t₁/₂, and clearance using non-compartmental modeling (Phoenix WinNonlin). Compare metabolite profiles with in vitro microsomal assays (human/rat liver S9 fractions) to identify species-specific metabolism .
Q. How can solubility limitations in bioassays be addressed without altering pharmacological activity?
- Methodological Answer :
- Co-solvents : Use DMSO (<1% v/v) or β-cyclodextrin (10–20 mM) to enhance aqueous solubility. Validate with dynamic light scattering (DLS) to ensure no aggregate formation .
- Pro-drug Strategies : Synthesize ester or phosphate derivatives of the carboxamide group to improve solubility, then assess hydrolysis rates in physiological buffers .
Q. What computational methods predict the compound's interaction with biological targets (e.g., opioid receptors)?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of µ-opioid receptors (PDB: 6DDF). Prioritize binding poses with the lowest ΔG values and validate via molecular dynamics (MD) simulations (GROMACS) over 100 ns. Cross-reference with SAR data from analogous compounds (e.g., U-47700) to identify critical pharmacophores .
Data Contradiction & Reproducibility
Q. How should researchers address conflicting cytotoxicity data across cell lines or assay conditions?
- Methodological Answer :
- Standardization : Adhere to OECD guidelines (e.g., TG 432) for cell culture conditions, passage numbers, and serum concentrations.
- Mechanistic Follow-Up : Use RNA-seq or phosphoproteomics to identify pathway-specific responses (e.g., oxidative stress vs. DNA damage). Replicate findings in 3D spheroid models to better mimic in vivo heterogeneity .
Regulatory Considerations
Q. What regulatory challenges arise when studying structurally related psychoactive compounds?
- Methodological Answer :
- Compliance : Submit a Declaration of Intended Use to the DEA or EMA if the compound is structurally analogous to controlled substances (e.g., THF-F derivatives under EU Council Decision 2018/748 ).
- Documentation : Maintain detailed logs of synthesis batches, purity certificates, and disposal protocols to comply with Schedule I precursor regulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
